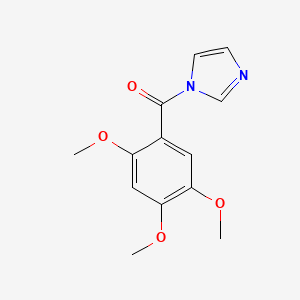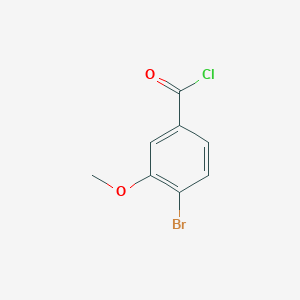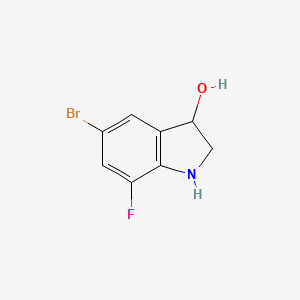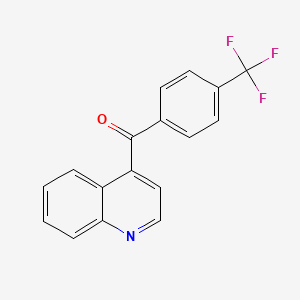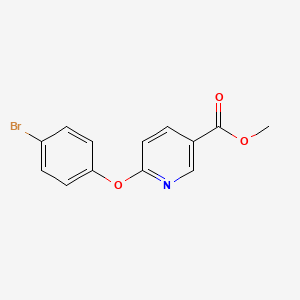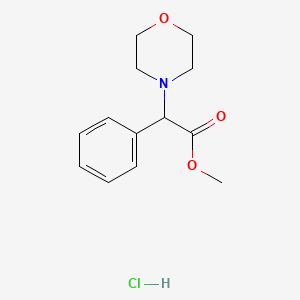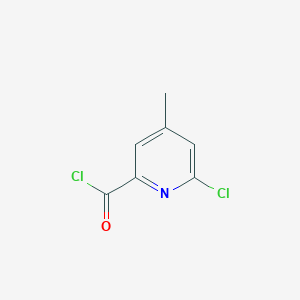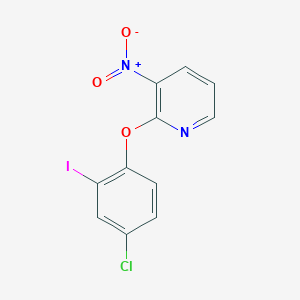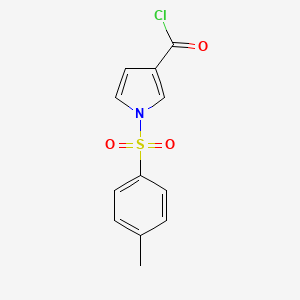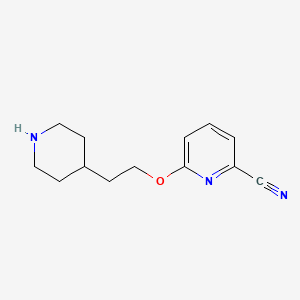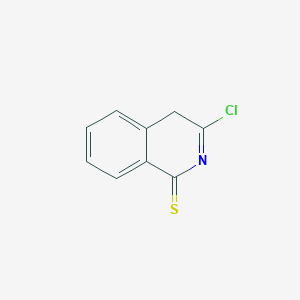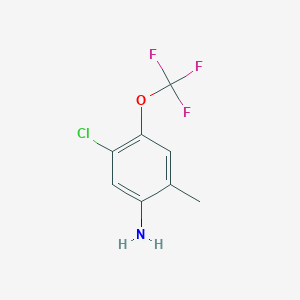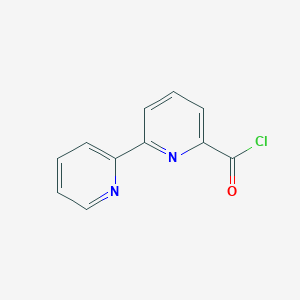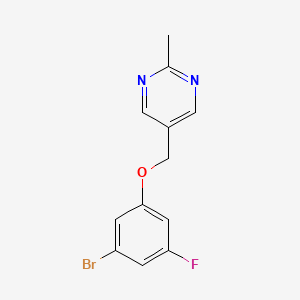
5-(3-Bromo-5-fluorophenoxymethyl)-2-methylpyrimidine
Overview
Description
5-(3-Bromo-5-fluorophenoxymethyl)-2-methylpyrimidine is a type of heterocyclic compound that is widely used in scientific research. It is a pyrimidine derivative with a five-membered ring structure that contains a bromine atom and a fluorine atom. This compound has a wide range of applications, including as a building block for the synthesis of pharmaceuticals, as a fluorescent dye, and as a catalyst in organic synthesis.
Scientific Research Applications
5-(3-Bromo-5-fluorophenoxymethyl)-2-methylpyrimidine has a wide range of scientific research applications. It is used as a building block in the synthesis of pharmaceuticals, such as antimalarial drugs, anti-inflammatory drugs, and anti-cancer drugs. It is also used as a fluorescent dye for fluorescence microscopy, and as a catalyst in organic synthesis.
Mechanism Of Action
The mechanism of action of 5-(3-Bromo-5-fluorophenoxymethyl)-2-methylpyrimidine is not fully understood. However, it is known that the compound interacts with a variety of biological targets, including enzymes, receptors, and transporters. It is thought that the compound may act as an inhibitor of certain enzymes, such as those involved in the metabolism of drugs, and as an agonist of certain receptors, such as those involved in the regulation of cell proliferation and apoptosis.
Biochemical And Physiological Effects
The biochemical and physiological effects of 5-(3-Bromo-5-fluorophenoxymethyl)-2-methylpyrimidine are not fully understood. However, it is known that the compound has been shown to inhibit the growth of certain cancer cells in vitro. It has also been shown to modulate the expression of certain genes involved in cell cycle regulation and apoptosis.
Advantages And Limitations For Lab Experiments
The main advantage of using 5-(3-Bromo-5-fluorophenoxymethyl)-2-methylpyrimidine in laboratory experiments is that it is relatively easy to synthesize and is available commercially. Additionally, the compound is relatively non-toxic and has low solubility in water. However, the compound is not very stable and can decompose in the presence of light and heat.
Future Directions
The future directions for 5-(3-Bromo-5-fluorophenoxymethyl)-2-methylpyrimidine are numerous. Further research is needed to better understand its mechanism of action, as well as its biochemical and physiological effects. Additionally, research is needed to explore the potential applications of the compound in the development of new pharmaceuticals and as a fluorescent dye. Finally, research is needed to explore the potential of the compound as a catalyst in organic synthesis.
properties
IUPAC Name |
5-[(3-bromo-5-fluorophenoxy)methyl]-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrFN2O/c1-8-15-5-9(6-16-8)7-17-12-3-10(13)2-11(14)4-12/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDUKDXALQFOTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=N1)COC2=CC(=CC(=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Bromo-5-fluorophenoxymethyl)-2-methylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



